1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone
Description
1-(4-(2-(1H-Imidazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a piperazine-based ethanone derivative featuring a 4-fluorophenylthio substituent and an imidazole-ethyl side chain. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly targeting antifungal, antiproliferative, or receptor-modulating activities. The imidazole moiety is critical for interactions with biological targets, such as cytochrome P450 enzymes or histamine receptors, while the piperazine and fluorophenylthio groups enhance solubility and binding specificity .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c18-15-1-3-16(4-2-15)24-13-17(23)22-11-9-20(10-12-22)7-8-21-6-5-19-14-21/h1-6,14H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWIZHXZGSEBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with 2-Chloroethylimidazole
The piperazine-ethyl-imidazole segment is synthesized through a two-step alkylation process. First, piperazine is reacted with 1-(2-chloroethyl)imidazole in the presence of potassium carbonate ($$ K2CO3 $$) in acetonitrile under reflux (24 h). This yields 1-(2-(1H-imidazol-1-yl)ethyl)piperazine with a reported yield of 78%.
Mechanistic Insight :
The reaction proceeds via an $$ SN2 $$ mechanism, where the piperazine nitrogen attacks the electrophilic carbon adjacent to the chlorine atom in 1-(2-chloroethyl)imidazole. The base ($$ K2CO_3 $$) neutralizes HCl, driving the reaction to completion.
Characterization :
- $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 3.45–3.60 (m, 8H, piperazine-CH$$2$$), 4.20 (t, $$ J = 6.0 \, \text{Hz} $$, 2H, NCH$$2$$CH$$2$$N), 7.15 (s, 1H, imidazole-H), 7.45 (s, 1H, imidazole-H).
- MS : $$ m/z $$ 209 [M+H]$$^+$$.
Preparation of 2-Bromo-1-((4-fluorophenyl)thio)ethanone
Thioetherification of 4-Fluorothiophenol with Bromoacetyl Bromide
A solution of 4-fluorothiophenol (1.2 equiv) in dry dichloromethane (DCM) is treated with bromoacetyl bromide (1.0 equiv) and triethylamine (TEA, 1.5 equiv) at 0°C. The mixture is stirred for 4 h, yielding 2-bromo-1-((4-fluorophenyl)thio)ethanone (82% yield).
Optimization :
- Solvent : Dichloromethane facilitates polar aprotic conditions, enhancing electrophilic reactivity.
- Base : TEA scavenges HBr, preventing side reactions.
Characterization :
- $$ ^1H $$ NMR (CDCl$$3$$): δ 4.35 (s, 2H, SCH$$2$$), 7.05–7.15 (m, 2H, ArH), 7.45–7.55 (m, 2H, ArH).
- MS : $$ m/z $$ 265 [M+H]$$^+$$.
Coupling of Piperazine-ethyl-imidazole with Bromoethanone-thioether
Nucleophilic Substitution in Ethanolic Medium
The piperazine-ethyl-imidazole intermediate (1.0 equiv) is reacted with 2-bromo-1-((4-fluorophenyl)thio)ethanone (1.1 equiv) in ethanol containing triethylamine (2.0 equiv) under reflux (12 h). The product is purified via recrystallization from ethanol/DMF (3:1), yielding 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone (75% yield).
Reaction Conditions :
- Temperature : Reflux (78°C) ensures sufficient energy for bond formation.
- Solvent : Ethanol balances solubility and reactivity.
Characterization :
- $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 2.45–2.60 (m, 4H, piperazine-CH$$2$$), 3.30–3.50 (m, 4H, piperazine-CH$$2$$), 3.85 (t, $$ J = 6.5 \, \text{Hz} $$, 2H, NCH$$2$$CH$$2$$N), 4.25 (s, 2H, COCH$$2$$S), 7.10–7.25 (m, 4H, ArH and imidazole-H), 7.65 (s, 1H, imidazole-H).
- MS : $$ m/z $$ 348 [M+H]$$^+$$.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Alkylation-Thioetherification
A modified approach combines the piperazine-ethyl-imidazole synthesis and thioetherification in a single pot. Piperazine, 1-(2-chloroethyl)imidazole, and 4-fluorothiophenol are reacted with bromoacetyl bromide in DMF at 80°C for 18 h. This method reduces purification steps but yields a lower product (58%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling step, improving yield to 81%. Ethanol remains the solvent, and TEA is replaced with DBU (1,8-diazabicycloundec-7-ene) for enhanced base strength.
Analytical and Spectroscopic Validation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity. Retention time: 6.8 min.
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, consistent with crystalline structure.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazole and piperazine structures often exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial and fungal strains. Studies have demonstrated that the presence of the imidazole moiety enhances antimicrobial activity, similar to established drugs like miconazole and clotrimazole .
Anticancer Properties
Recent studies have explored the anticancer potential of compounds containing imidazole and piperazine. In vitro evaluations have shown that certain derivatives can inhibit the growth of cancer cell lines, particularly hepatocellular carcinoma (HepG2). The selectivity index (SI) values indicate a promising therapeutic profile compared to standard treatments like methotrexate .
Neurological Implications
The piperazine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders or as anxiolytics.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenylthio group in the target compound may confer distinct electronic and steric effects compared to sulfonyl or ketone substituents in analogs (e.g., 7e, 7i, 13). Sulfonyl groups enhance metabolic stability, while thioethers improve membrane permeability .
- Nitroimidazole derivatives (e.g., compound 13) exhibit pronounced antifungal activity, as seen in sertaconazole (), but may introduce toxicity risks compared to non-nitro analogs .
Imidazole-Ethanone Derivatives with Arylthio/Aryloxy Groups
Compounds with arylthio/aryloxy substituents highlight the role of sulfur-based linkages:
Key Observations :
- The 4-fluorophenylthio group in the target compound may mimic the antifungal mechanism of sertaconazole, which relies on thioether-mediated disruption of fungal membrane ergosterol synthesis .
- Tetrazolylthio analogs (e.g., 7j) show higher antiproliferative activity but reduced solubility compared to arylthio derivatives .
Biological Activity
The compound 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone , often referred to as EVT-2920631, is a complex organic molecule notable for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of EVT-2920631 is , and it features significant structural components:
- Imidazole ring : Contributes to the compound's interaction with biological targets.
- Piperazine moiety : Known for its role in various pharmacological activities.
- Thioether linkage : Enhances lipophilicity and potential receptor binding.
Table 1: Structural Features of EVT-2920631
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₆N₄O |
| Key Functional Groups | Imidazole, Piperazine, Thioether |
| CAS Number | 1396679-92-7 |
The biological activity of EVT-2920631 is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may function through:
- Receptor Binding : The imidazole and piperazine components allow for high-affinity binding to various neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in signal transduction pathways, which could affect cellular responses.
Pharmacological Effects
Research indicates that EVT-2920631 exhibits a range of pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. Studies indicate that imidazole derivatives can disrupt bacterial cell wall synthesis and inhibit DNA replication .
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been noted, particularly through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Neuroprotective Effects : Some studies suggest that imidazole derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial properties of several imidazole derivatives, including EVT-2920631. The results indicated that the compound exhibited significant activity against:
- Staphylococcus aureus (MRSA)
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Study 2: Anticancer Activity in vitro
In vitro studies demonstrated that EVT-2920631 could induce apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death. The efficacy was assessed using flow cytometry and Western blot analysis, revealing a dose-dependent response .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what key challenges are encountered during its preparation?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperazine-imidazole ethyl moiety via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using catalysts like Pd for cross-coupling) .
- Step 2: Introduction of the 4-fluorophenylthio group via thioetherification, often requiring controlled temperatures (0–5°C) to minimize disulfide byproducts .
- Step 3: Ketone formation through oxidation or Friedel-Crafts acylation, with yields optimized using HPLC monitoring (≥95% purity) .
Key Challenges:
- Moisture-sensitive intermediates necessitate inert atmospheres (N₂/Ar) and anhydrous solvents .
- Purification of polar intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) .
Advanced: How can researchers resolve tautomeric ambiguity in the imidazole ring using spectroscopic or crystallographic methods?
Methodological Answer:
- Dynamic NMR: Conduct variable-temperature ¹H-NMR (e.g., 25–100°C) to observe proton exchange between tautomers. Imidazole NH protons show coalescence at specific temperatures .
- X-ray Crystallography: Use SHELXL for refinement to resolve tautomeric states. Bond lengths (e.g., C–N: 1.31–1.35 Å) and angles distinguish 1H- vs. 3H-imidazole tautomers .
Example Data:
| Tautomer | Bond Length (C–N) | Angle (N–C–N) |
|---|---|---|
| 1H-Imidazole | 1.32 Å | 108.5° |
| 3H-Imidazole | 1.35 Å | 110.2° |
Basic: Which analytical techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F-NMR identifies fluorine environment (δ: -110 to -115 ppm for 4-fluorophenyl) . ¹H-NMR resolves piperazine protons (δ: 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- IR Spectroscopy: Detect thioether C–S stretch (600–700 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹) .
Advanced: What strategies optimize the yield of moisture-sensitive intermediates in multi-step syntheses?
Methodological Answer:
- Reagent Selection: Use Schlenk lines for air-sensitive steps (e.g., Grignard reagents) .
- Catalytic Efficiency: Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling (yield: 80–90%) .
- In Situ Quenching: Add molecular sieves (3Å) to scavenge water during imidazole alkylation .
Example Conditions:
| Step | Catalyst | Solvent | Yield |
|---|---|---|---|
| Piperazine-Imidazole Coupling | Pd(OAc)₂ | DMF | 85% |
| Thioetherification | NaH | THF | 70% |
Basic: How does the 4-fluorophenylthio group influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect: Fluorine increases electrophilicity at the sulfur atom, enhancing susceptibility to nucleophilic attack (e.g., in SNAr reactions) .
- Conformational Rigidity: π-Stacking of the fluorophenyl group with aromatic moieties in target proteins improves binding affinity (e.g., ΔG = -9.2 kcal/mol via docking) .
Advanced: What experimental approaches study the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t₁/₂: 45–60 min) .
- Reactive Metabolite Screening: Use glutathione trapping + HRMS to detect thiol adducts (m/z shifts +305.1 Da) .
- CYP450 Inhibition: Assess IC₅₀ values using fluorogenic substrates (e.g., CYP3A4: 7-benzyloxy-4-trifluoromethylcoumarin) .
Basic: What computational methods predict the binding affinity of this compound to target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 4EA3 for kinase targets). Parameters: grid size 25ų, exhaustiveness=20 .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to evaluate binding stability (RMSD < 2.0 Å) .
Example Data:
| Target | Docking Score (kcal/mol) | RMSD (Å) |
|---|---|---|
| Histamine H₄ Receptor | -8.9 | 1.5 |
| CYP2D6 | -7.2 | 2.1 |
Advanced: How can researchers validate the biological activity of this compound against off-target receptors?
Methodological Answer:
- Panels: Screen against 50+ GPCRs/kinases (Eurofins CEREP) at 10 µM. Prioritize hits with >50% inhibition .
- Selectivity Index (SI): Calculate IC₅₀ ratios (target vs. off-target). Aim for SI ≥ 100 .
- Cellular Assays: Use β-arrestin recruitment (BRET) for GPCR activity and phospho-ELISA for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
